molecular formula C10H15NO B597313 (S)-1-amino-2-methyl-1-phenylpropan-2-ol CAS No. 110480-86-9

(S)-1-amino-2-methyl-1-phenylpropan-2-ol

Cat. No. B597313
M. Wt: 165.236
InChI Key: FAKPSIGKWYUNJZ-VIFPVBQESA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and spectral properties.


Scientific Research Applications

  • It has been used in the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes, particularly for the production of (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

  • Studies on the N-demethylation of tertiary amines like 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane by rodent liver homogenates have been conducted to understand isotope effects in enzymatic reactions (Abdel-Monem, 1975).

  • Research on intravenous self-administration of related compounds like (-)-cathinone and 2-amino-1-(2,5-dimethoxy-4-methyl)phenylpropane in rhesus monkeys has been carried out to study their reinforcing effects (Yanagita, 1986).

  • The synthesis of diastereomeric 1,2-diamino-1-phenylpropanes from u-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol has been described, which illustrates its utility in producing structurally complex molecules (Dufrasne & Néve, 2005).

  • It's been applied in the metabolic engineering of Escherichia coli for the production of biofuels like 2-methylpropan-1-ol (isobutanol), demonstrating its relevance in bioengineering and renewable energy research (Bastian et al., 2011).

  • The compound has also been involved in the synthesis of 1-aminopropan-2-ols with anti-malaria parasite activities, showcasing its potential in medicinal chemistry and drug development (Robin et al., 2007).

Safety And Hazards

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Future Directions

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For a specific compound, you would need to consult the relevant scientific literature. Databases like PubMed for biomedical literature, Web of Science for various scientific disciplines, and SciFinder for chemical information would be useful resources. Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied. It’s also important to critically evaluate the sources of your information to ensure they are reliable.


properties

IUPAC Name

(1S)-1-amino-2-methyl-1-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKPSIGKWYUNJZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-amino-2-methyl-1-phenylpropan-2-ol

Citations

For This Compound
2
Citations
S Hong, S Tian, MV Metz, TJ Marks - Journal of the American …, 2003 - ACS Publications
C 2 -symmetric bis(oxazolinato)lanthanide complexes of the type [(4R,5S)-Ph 2 Box]La[N(TMS) 2 ] 2 , [(4S,5R)-Ar 2 Box]La[N(TMS) 2 ] 2 , and [(4S)-Ph-5,5-Me 2 Box]La[N(TMS) 2 ] 2 (…
Number of citations: 377 pubs.acs.org
S Tohma, K Rikimaru, A Endo, K Shimamoto, T Kan… - …, 2004 - thieme-connect.com
Mannich-type reaction of phenols with iminolactone 4, readily prepared from commercially available phenylglycine, proceeded with high stereoselectivity to give α-arylglycine derivatives…
Number of citations: 19 www.thieme-connect.com

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